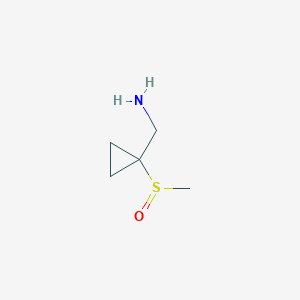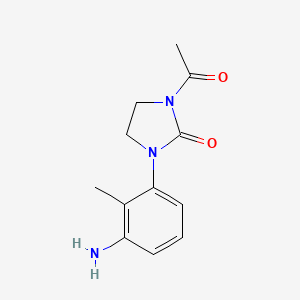
1-Acetyl-3-(3-amino-2-methylphenyl)imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-3-(3-amino-2-methylphenyl)imidazolidin-2-one, also known as acamprosate, is a synthetic compound used in the treatment of alcohol dependence. It has a molecular formula of C12H15N3O2 and a molecular weight of 233.27 g/mol .
Molecular Structure Analysis
The molecular structure of 1-Acetyl-3-(3-amino-2-methylphenyl)imidazolidin-2-one consists of a imidazolidin-2-one group attached to a 3-amino-2-methylphenyl group via an acetyl linkage . The exact spatial configuration of these groups can be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
1-Acetyl-3-(3-amino-2-methylphenyl)imidazolidin-2-one is a solid compound with a molecular weight of 233.27 g/mol . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability would require further investigation.Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis of imidazolidin-2-one derivatives, closely related to 1-Acetyl-3-(3-amino-2-methylphenyl)imidazolidin-2-one, has been achieved through various methods. These methods often involve the reaction of amino acids with compounds like C-phenylglycine, phenyl isocyanate, and phenyl isothiocyanate, resulting in various derivatives. Such synthesis processes are fundamental for the exploration of potential therapeutic applications of these compounds (Luis et al., 2009).
Potential Anti-tumor Applications
- Some derivatives of imidazolidin-2-one, which can be structurally related to 1-Acetyl-3-(3-amino-2-methylphenyl)imidazolidin-2-one, have been synthesized for potential use as anti-tumor agents. This indicates an area of interest in oncological research for compounds within this chemical class (Elhady, 2015).
Antimicrobial Activity
- Certain 2-thioxo-imidazolidin-4-one derivatives demonstrate antimicrobial activity, suggesting a potential application in fighting bacterial and fungal infections. This property could be relevant to the broader class of imidazolidin-2-one compounds (Nasser et al., 2010).
Corrosion Inhibition
- Imidazolidin derivatives have been evaluated as corrosion inhibitors in acidic media, showing effectiveness in protecting metals from corrosion. This suggests potential industrial applications for these compounds in materials science and engineering (Cruz et al., 2004).
Propriétés
IUPAC Name |
1-acetyl-3-(3-amino-2-methylphenyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-8-10(13)4-3-5-11(8)15-7-6-14(9(2)16)12(15)17/h3-5H,6-7,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCGAKYBARZGED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2CCN(C2=O)C(=O)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1381072.png)
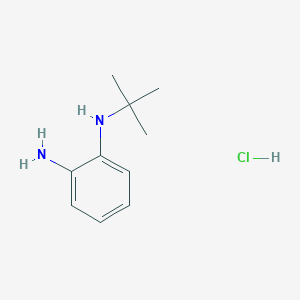
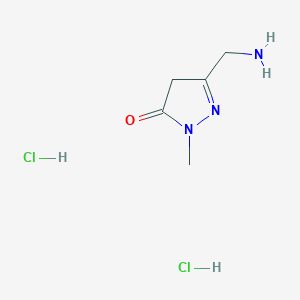


![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride](/img/structure/B1381080.png)
![{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1381081.png)


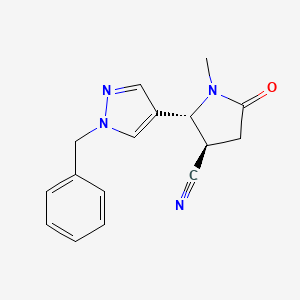
![3-[6-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyrimidin-4-yl]prop-2-yn-1-ol](/img/structure/B1381088.png)
